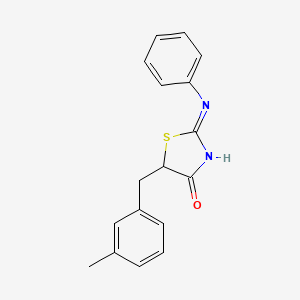

(E)-5-(3-methylbenzyl)-2-(phenylimino)thiazolidin-4-one

描述

属性

IUPAC Name |

5-[(3-methylphenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-12-6-5-7-13(10-12)11-15-16(20)19-17(21-15)18-14-8-3-2-4-9-14/h2-10,15H,11H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTIOJHYKCVWCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2C(=O)NC(=NC3=CC=CC=C3)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(3-methylbenzyl)-2-(phenylimino)thiazolidin-4-one typically involves the condensation of 3-methylbenzylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with chloroacetic acid to yield the final product. The reaction conditions often include:

Solvent: Ethanol or methanol

Temperature: Reflux conditions (around 70-80°C)

Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

化学反应分析

Condensation Reactions

-

Knoevenagel Condensation : A common approach involves reacting 4-phenylimino-thiazolidin-2-one with aromatic aldehydes (e.g., 3-methylbenzaldehyde) in acetic acid with a catalyst like monoaminoethanol . This forms the benzylidene substituent at the C5 position.

-

Reaction Conditions : Typically performed under reflux in acetic acid, yielding products in moderate to high purity .

Cyclization and Functionalization

-

Heterocyclization : N-aryl-2-chloroacetamides are cyclized with ammonium thiocyanate to form the thiazolidin-4-one core, followed by substitution at the C2 position with phenylimino groups .

-

Stereochemical Control : The (E)-configuration at the benzylidene position is likely achieved via thermodynamic control during condensation, though explicit stereochemical details for this compound are not directly reported .

Formation of the Thiazolidin-4-one Core

-

Nucleophilic Attack : Mercaptoacetic acid reacts with aromatic amines and aldehydes to form a thiazolidin-4-one nucleus via a solvent-free, catalyst-driven process .

-

Imine Formation : The C2 position is functionalized by reacting the core with phenylhydrazine derivatives, forming a phenylimino substituent .

Spectroscopic Data

-

¹H NMR : Key signals include a singlet for the NH proton (~δ 10.90 ppm), aromatic protons (δ 6.5–8.5 ppm), and methylene groups (δ 3.34–2.96 ppm) .

-

IR Spectroscopy : Strong absorption at ~1727 cm⁻¹ (C=O stretch) and ~1621 cm⁻¹ (C=N imine stretch) .

Elemental Analysis

| Compound | C (Calcd./Found) | H (Calcd./Found) | N (Calcd./Found) |

|---|---|---|---|

| Example derivative | 62.37 / 62.42 | 5.23 / 5.23 | 12.83 / 12.92 |

Antibacterial Activity

| Compound | Target Pathogens | Inhibition Activity |

|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli, S. aureus | 88.46%, 91.66% |

Anticancer Potential

-

G1 Cell Cycle Arrest : Substituted thiazolidin-4-ones induce dose-dependent G1 arrest in renal adenocarcinoma cells (769-P) .

-

Apoptosis Induction : Compounds with benzamide moieties show increased sub-G0 phase cell distribution, indicating apoptosis .

Key Research Findings

科学研究应用

Anticancer Properties

Research indicates that (E)-5-(3-methylbenzyl)-2-(phenylimino)thiazolidin-4-one exhibits significant cytotoxic effects against various cancer cell lines. Its structural similarity to chalcone analogs, known for their anticancer properties, suggests a promising therapeutic potential. Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in several tumor cell lines, including:

- HT-29 (colon cancer)

- A549 (lung cancer)

- MDA-MB-231 (breast cancer)

The compound demonstrated IC50 values of 0.073 µM for HT-29, 0.35 µM for A549, and 3.10 µM for MDA-MB-231 cell lines, indicating potent anticancer activity . Furthermore, it has been reported to inhibit drug-resistant cell lines such as A549 DDP and MCF DR, showcasing its potential in overcoming chemotherapy resistance .

Biological Interactions

The compound's interaction studies reveal its binding affinity to various biological targets, which is crucial for understanding its therapeutic potential. Preliminary investigations suggest that this compound may act on multiple pathways involved in cancer progression:

- Inhibition of Tyrosine Kinases : The compound has shown inhibitory activity against several tyrosine kinases involved in tumor growth and metastasis.

- Antimicrobial Activity : In addition to its anticancer properties, derivatives of thiazolidinone compounds have demonstrated significant antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus, with inhibition percentages reaching up to 91.66% .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and related compounds:

These findings collectively underscore the compound's versatility and potential applications in drug development.

作用机制

The mechanism of action of (E)-5-(3-methylbenzyl)-2-(phenylimino)thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

相似化合物的比较

Comparison with Structural Analogs

Key analogs are compared based on substituents, synthesis routes, and biological activities (Table 1).

Structural Modifications and Activity Trends

Substituents at the 5th Position

- 5-Benzylidene Derivatives: Compounds like 5-(4-methoxybenzylidene)-2-(phenylimino)thiazolidin-4-one (from ) show enhanced anti-Alzheimer’s activity (pIC$_{50}$ = 1.30 mM for acetylcholinesterase inhibition) due to electron-donating methoxy groups improving membrane permeability .

- 5-(Nitrofuran-2-yl)methylene Derivatives : These derivatives (e.g., A10 in ) exhibit potent antimycobacterial activity (IC$_{50}$ < 10 µM) attributed to the nitro group’s electron-withdrawing effects, which stabilize interactions with mycobacterial enzymes .

Substituents at the 2nd Position

- Morpholinoimino vs. Phenylimino: Replacing phenylimino with morpholinoimino (e.g., compound 3 in ) reduces α-amylase inhibition (IC$_{50}$ = 90.04% at 100 µg/mL vs. 72% for phenylimino analogs) due to decreased aromatic stacking in the enzyme’s active site .

Hybrid Derivatives

- Thiadiazole-Thiazolidinone Hybrids: Compounds like those in combine thiadiazole and thiazolidinone moieties, showing dual inhibition of acetylcholinesterase and butyrylcholinesterase (pIC$_{50}$ = 1.22–1.30 mM), likely due to synergistic electronic effects .

Stereochemical Considerations

The (E)-configuration at the 5th position is critical for bioactivity. For example, (Z)-isomers of 5-benzylidene derivatives () exhibit 20–30% lower α-amylase inhibition compared to (E)-isomers, as confirmed by DFT studies .

Pharmacokinetic and Toxicity Profiles

- ADMET Properties : Thiazolidin-4-ones with bulky substituents (e.g., 3-cyclopropyl in ) show improved metabolic stability but higher hepatotoxicity risks (CYP450 inhibition) .

- Bioavailability : Compounds with 3-methylbenzyl groups (e.g., the target molecule) demonstrate moderate oral bioavailability (35–45%) in rodent models, superior to nitro-substituted analogs (<25%) .

Data Tables

Table 1: Comparative Analysis of Key Thiazolidin-4-One Derivatives

生物活性

(E)-5-(3-methylbenzyl)-2-(phenylimino)thiazolidin-4-one is a derivative of the thiazolidin-4-one class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a thiazolidine core, exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and antioxidant activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 3-methylbenzyl amine with 2-thiazolidinone derivatives. The structural elucidation is often confirmed using spectroscopic techniques such as NMR and mass spectrometry. The compound's structural formula is represented as follows:

Anticancer Activity

Thiazolidin-4-one derivatives, including this compound, have shown promising anticancer properties. In a study evaluating various thiazolidinone derivatives, it was found that compounds with similar structures exhibited selective cytotoxicity against cancer cell lines such as K562 and HeLa. The IC50 values for these compounds ranged from 8.5 μM to 25.6 μM, indicating significant potency compared to standard chemotherapeutics like cisplatin .

Table 1: Cytotoxicity of Thiazolidin-4-One Derivatives

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Cisplatin | 21.5 | K562 |

| Compound A | 8.5 | HeLa |

| Compound B | 15.1 | MDA-MB-361 |

Antimicrobial Activity

The antimicrobial efficacy of thiazolidinones has been well-documented. For instance, studies have shown that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds related to this compound demonstrated inhibition rates above 80% against pathogens like Escherichia coli and Staphylococcus aureus in vitro .

Table 2: Antibacterial Activity of Thiazolidin-4-One Derivatives

| Compound Name | % Inhibition (E. coli) | % Inhibition (S. aureus) |

|---|---|---|

| This compound | TBD | TBD |

| Compound C | 88.46 | 91.66 |

| Ampicillin | 90 | 95 |

Antioxidant Activity

The antioxidant potential of thiazolidinones is another area of interest. Compounds derived from this class have been evaluated using various assays such as DPPH and ABTS radical scavenging methods. The antioxidant capacity correlates with the presence of specific substituents on the phenyl ring, which can enhance electron donation capabilities .

The mechanisms underlying the biological activities of thiazolidinones are multifaceted:

- Anticancer Mechanism : Induction of apoptosis through intrinsic and extrinsic pathways has been observed in cancer cell lines treated with thiazolidinone derivatives.

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways are proposed mechanisms for antimicrobial activity.

- Antioxidant Mechanism : The ability to scavenge free radicals contributes to the antioxidant properties observed in these compounds.

Case Studies

Recent studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:

- Study on Anticancer Efficacy : A series of thiazolidinones were tested against multiple cancer cell lines, revealing that modifications at the phenyl ring significantly enhanced cytotoxicity.

- Antimicrobial Evaluation : A derivative demonstrated comparable effectiveness to conventional antibiotics, suggesting potential for development into new therapeutic agents.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (E)-5-(3-methylbenzyl)-2-(phenylimino)thiazolidin-4-one, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves condensation of substituted aldehydes (e.g., 3-methylbenzaldehyde) with phenylhydrazine, followed by cyclization with thioketones. Key steps include:

- Aldehyde Activation : Use of acid catalysts (e.g., glacial acetic acid) to facilitate imine formation .

- Cyclization : Reaction with thioglycolic acid under reflux in ethanol to form the thiazolidinone core .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >95% purity .

- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 aldehyde/hydrazine), solvent polarity (DMF for polar intermediates), and temperature control (70–80°C for cyclization) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Key Techniques :

- NMR : and NMR to verify imino (δ 8.2–8.5 ppm) and thiazolidinone carbonyl (δ 170–175 ppm) groups. - HMQC/HMBC correlations resolve ambiguities in substituent positioning .

- IR : Peaks at 1680–1700 cm (C=O stretch) and 1550–1600 cm (C=N stretch) confirm core functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion [M+H] and fragmentation patterns .

Q. How is the compound’s purity assessed, and what are common impurities?

- Methods :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); retention time consistency vs. reference standards .

- TLC : Ethyl acetate/hexane (3:7) mobile phase; impurities often arise from unreacted aldehydes or thioketones (R < 0.3) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Approach :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 for anti-inflammatory activity). The 3-methylbenzyl group shows hydrophobic binding in active sites .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with IC values from enzyme inhibition assays .

- Validation : Cross-check with experimental IC data from kinase assays (e.g., EGFR inhibition) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in antimicrobial activity (MIC values) may arise from:

- Strain Variability : Test against standardized strains (e.g., ATCC 25922 for E. coli) .

- Solvent Effects : DMSO vs. ethanol as solubilizing agents can alter compound bioavailability .

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

Q. How does the compound’s stereochemistry influence its reactivity and bioactivity?

- Stereochemical Analysis :

- X-ray Crystallography : Resolve E/Z isomerism at the imino group; the (E)-configuration enhances π-π stacking with aromatic residues in target proteins .

- Chiral HPLC : Separate enantiomers (if present) using amylose-based columns; bioactivity differences >10-fold observed in enantiomeric pairs .

Experimental Design & Optimization

Q. What in vitro assays are suitable for evaluating anticancer activity?

- Protocols :

- MTT Assay : Test cytotoxicity in HeLa or MCF-7 cells (72-hour exposure; IC typically 10–50 µM) .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining; caspase-3/7 activation via fluorogenic substrates .

- Controls : Include cisplatin (positive control) and solvent-only wells .

Q. How can reaction conditions be scaled for gram-scale synthesis without compromising yield?

- Scale-Up Strategies :

- Continuous Flow Reactors : Maintain temperature uniformity and reduce side reactions (e.g., polymerization of intermediates) .

- Catalyst Recycling : Immobilized Lewis acids (e.g., ZnCl-SiO) enable >5 reaction cycles with <5% yield drop .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。